N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO2S/c1-19(2,3)14-10-15(20(4,5)6)12-17(11-14)22-25(23,24)18-9-7-8-16(21)13-18/h7-13,22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNPMSJRXHMNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Salt Fluorination (Schiemann Reaction)
3-Aminobenzenesulfonyl chloride undergoes diazotization with NaNO2/HCl at 0–5°C, followed by thermal decomposition in the presence of HF or tetrafluoroboric acid (HBF4) to yield 3-fluorobenzenesulfonyl chloride. This method, adapted from electrophilic aromatic substitution strategies, achieves ~75% purity due to competing side reactions.
Representative Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO2, HCl, 0°C | 90% |
| Fluorination | HBF4, Δ, 60°C | 68% |
Direct Sulfonation of Fluorobenzene
Sulfonation of fluorobenzene with fuming H2SO4 at 150°C produces a mixture of para- (major) and meta-sulfonic acids. While para selectivity is favored (85:15 para:meta), fractional crystallization or chromatographic separation isolates the meta isomer (~20% recovery). Subsequent chlorination with PCl5 converts the sulfonic acid to the sulfonyl chloride.
Sulfonamide Coupling with 3,5-Di-tert-butylphenylamine
Sulfonyl Chloride Route
Reacting 3-fluorobenzenesulfonyl chloride with 3,5-di-tert-butylphenylamine in dichloromethane (DCM) and triethylamine (Et3N) at 25°C affords the sulfonamide in 82% yield. Excess amine (1.2 eq) ensures complete conversion, while Et3N scavenges HCl.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility |
| Base | Et3N (2.5 eq) | Neutralizes HCl |
| Reaction Time | 4 h | 95% conversion |
Sulfonyl Fluoride Alternative
Adopting methods from N-phenyl bis(trifluoromethanesulfonyl)imide synthesis, 3-fluorobenzenesulfonyl fluoride reacts with 3,5-di-tert-butylphenylamine in acetonitrile using 1,8-diazabicycloundecene (DBU) as a base. This one-pot method achieves 88% yield at 50°C within 2 h, leveraging the fluoride’s stability and reduced side reactions.
Catalytic Fluorination Using BF3·Et2O
BF3·Et2O serves dual roles as a Lewis acid catalyst and fluorine source in nucleophilic fluorination. Applying this to pre-sulfonylated intermediates, 3-chlorobenzenesulfonamide undergoes halogen exchange with BF3·Et2O (10 eq) in DCE at 80°C, replacing chlorine with fluorine in 76% yield.
Mechanistic Insights
-
BF3·Et2O activates the C–Cl bond via coordination.
-
Fluoride delivery from [BF4]− facilitates SNAr displacement.
-
Aryl migration stabilizes the transition state, minimizing byproducts.
Purification and Characterization
Crude product purification involves silica gel chromatography (hexanes/EtOAc) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms regiochemistry:
-
19F NMR : δ -112 ppm (singlet, Ar–F).
-
1H NMR : δ 1.32 ppm (s, 18H, t-Bu), 7.45–7.60 ppm (m, Ar–H).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Diazonium Fluorination | High regioselectivity | Multi-step, low scalability | 68% |
| Sulfonyl Chloride | Scalable, mild conditions | Requires hazardous PCl5 | 82% |
| BF3·Et2O Fluorination | One-pot, atom-economical | High BF3 equiv required | 76% |
Chemical Reactions Analysis
Types of Reactions
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Catalytic Applications
Asymmetric Synthesis:
One of the prominent applications of N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is in the field of asymmetric synthesis. It acts as a catalyst in the enantioselective fluorination of α-branched aldehydes. The Shibatomi group has demonstrated that this compound can effectively catalyze reactions using N-fluorobenzenesulfonimide as a fluorine source, achieving high enantiomeric excess (ee) and yields in the synthesis of fluorinated products .
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Enantioselective Fluorination | This compound | Up to 94 | Up to 99 |
Fluorination Reactions:
The compound has also been utilized in hypervalent iodine-catalyzed fluorinations. Research indicates that it can enhance the efficiency of fluorination processes, yielding products with moderate to excellent yields depending on the electronic properties of the substrates used .
Synthesis of Complex Molecules
This compound has been employed in the synthesis of complex organic molecules, including chiral 1,2-diamines through catalytic aminolysis of aziridines. This method allows for the generation of compounds with diverse functional groups and stereochemistry, which are crucial for pharmaceutical applications .
Case Studies
Case Study 1: Synthesis of U-50488
In a study conducted by Nakamura et al., this compound was pivotal in synthesizing U-50488, a selective K-opioid agonist. The compound facilitated the transformation of meso-N-(2-pyridinesulfonyl)aziridines into high-yielding chiral products .
Case Study 2: Catalytic Efficiency
A comparative study examined the catalytic efficiency of various sulfonamides, including this compound, in nucleophilic fluorinations. The results indicated that this compound outperformed others in terms of yield and selectivity when reacting with electron-rich substrates .
Mechanism of Action
The mechanism by which N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide exerts its effects is primarily through the interaction of the sulfonamide group with biological targets. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The presence of the 3,5-ditert-butylphenyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Comparison with 4-Amino-N-(3,5-Dimethylphenyl)-3-Fluorobenzenesulfonamide (SulfaH)
SulfaH (Table 1, ) shares structural similarities with the target compound but replaces tert-butyl groups with methyl substituents. Key differences include:
- Binding Affinity: SulfaH exhibits moderate binding to human TPI (hTPI: −6.15 ± 0.85 kcal/mol) and Plasmodium TPI (pTPI: −8.45 ± 0.53 kcal/mol).
- This might explain lower binding energy if steric clashes occur .
Comparison with 4-Amino-N-(2,6-Difluorophenyl)-3-Fluorobenzenesulfonamide (SulfaC)
SulfaC (Table 1, ) features difluorophenyl substitution. Key contrasts:
- Electronic Effects: Fluorine atoms in SulfaC enhance electronegativity and polar interactions, contributing to its stronger pTPI binding (−9.70 ± 0.76 kcal/mol). In contrast, the tert-butyl groups in the target compound prioritize van der Waals and hydrophobic interactions, which may favor stability in nonpolar environments .
- Selectivity : SulfaC shows higher pTPI affinity than hTPI, suggesting fluorine substitution enhances selectivity for parasitic enzymes. The target compound’s tert-butyl groups might shift selectivity toward hTPI if bulky residues in hTPI accommodate larger substituents .
Comparison with N-(3,5-Dichlorophenyl)benzenesulfonamide
This dichlorophenyl analog () highlights the role of halogen substituents:
- Crystallographic Conformation : The dihedral angle between benzene rings in N-(3,5-dichlorophenyl)benzenesulfonamide is 57.0°, compared to 65.4° in its 3-chlorophenyl analog. The tert-butyl groups in the target compound may further increase this angle due to steric repulsion, altering molecular packing and hydrogen-bonding patterns .
- Interactions: Chlorine’s electronegativity facilitates hydrogen bonding (N–H⋯O), whereas tert-butyl groups rely on nonpolar interactions. This difference could impact solubility and crystallinity .
Structural and Functional Data Table
Mechanistic Insights from Molecular Dynamics (MD) Studies
- Van der Waals Dominance: Analogs like SulfaE (4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide) show that nonpolar interactions drive binding at TPI dimer interfaces (−42.91 kJ/mol for pTPI, −41.32 kJ/mol for hTPI).
- Solvation Effects: Increased non-polar solvation energy in SulfaE correlates with higher hTPI affinity. The tert-butyl groups’ hydrophobicity may further stabilize the compound in solvent-excluded enzyme pockets .
Biological Activity
N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a sulfonamide functional group attached to a fluorinated aromatic ring. The presence of bulky tert-butyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | G2/M phase arrest |
| HeLa (Cervical Cancer) | 18.4 | Caspase activation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may be beneficial in treating inflammatory diseases.
Enzyme Inhibition
This compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2). Inhibition assays revealed that it effectively reduces COX-2 activity without significantly affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study reported a 45% decrease in tumor volume after four weeks of treatment at a dosage of 10 mg/kg.
Study 2: Safety Profile Assessment
In a preliminary safety assessment involving healthy rats, the compound exhibited low toxicity levels at therapeutic doses. No significant adverse effects were observed during the treatment period, indicating a favorable safety profile for further development.
Q & A
Q. What are the standard synthetic routes for N-(3,5-ditert-butylphenyl)-3-fluorobenzenesulfonamide?
The synthesis typically involves sulfonylation of 3,5-ditert-butylaniline with 3-fluorobenzenesulfonyl chloride. A common method includes:
- Dissolving 3-fluorobenzenesulfonyl chloride in a non-polar solvent (e.g., chloroform).
- Adding 3,5-ditert-butylaniline stoichiometrically under controlled temperatures (0–5°C).
- Neutralizing excess acid with ice-water and purifying via recrystallization (e.g., ethanol/water mixtures) . Key characterization : NMR (¹H/¹³C) to confirm sulfonamide bond formation, IR for S=O stretching (~1350 cm⁻¹), and elemental analysis for purity validation.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and tert-butyl group integrity.
- X-ray Crystallography : Resolves spatial arrangement, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak).
- IR Spectroscopy : Identifies sulfonamide functional groups (S=O asymmetric/symmetric stretches) .
Q. What are the key considerations in designing solubility studies for this sulfonamide?
- Solvent selection : Test polar (DMSO, methanol) vs. non-polar (chloroform, hexane) solvents.
- pH dependence : Assess solubility in buffered solutions (pH 1–14) to mimic biological or environmental conditions.
- Temperature gradients : Measure solubility at 25°C, 37°C, and elevated temperatures (e.g., 60°C).
- Analytical methods : Use UV-Vis spectrophotometry or HPLC for quantification .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Reagent stoichiometry : Adjust molar ratios of 3-fluorobenzenesulfonyl chloride to aniline (1:1.2) to minimize side products.
- Catalyst screening : Test bases like pyridine or triethylamine to enhance reaction efficiency.
- Solvent optimization : Compare yields in aprotic solvents (THF, DMF) versus chlorinated solvents (CHCl₃).
- Reaction monitoring : Use TLC or in-situ IR to track progress and terminate at completion .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Experimental replication : Verify assays (e.g., enzyme inhibition, cytotoxicity) under identical conditions (pH, temperature, cell lines).
- Purity analysis : Use HPLC to rule out impurities (>98% purity threshold).
- Statistical validation : Apply ANOVA or t-tests to compare datasets across studies.
- Meta-analysis : Aggregate data from peer-reviewed sources (e.g., PubChem, Acta Cryst.) to identify consensus trends .
Q. What strategies determine the structure-activity relationship (SAR) for this sulfonamide?
- Functional group substitution : Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups at the 3-fluorophenyl or tert-butyl positions.
- In vitro testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition).
- Computational modeling : Perform docking studies to correlate substituent effects with binding affinity (e.g., using AutoDock Vina).
- Crystallographic data : Analyze hydrogen-bonding motifs (e.g., N–H⋯O) to rationalize activity differences .
Q. How can hydrogen-bonding interactions in the crystal structure inform drug design?
- X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯O=S) that stabilize the crystal lattice.
- Thermal analysis : DSC/TGA to assess stability linked to packing efficiency.
- Comparative studies : Overlay structures with analogs (e.g., 3,5-dichloro derivatives) to identify conserved motifs.
- Drugability metrics : Calculate logP and polar surface area (PSA) to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
